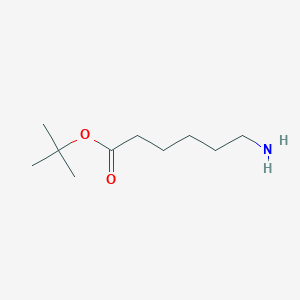

tert-Butyl 6-aminocaproate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKHCHKVZVMJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444319 | |

| Record name | Tert-butyl 6-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5514-98-7 | |

| Record name | Tert-butyl 6-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 6-aminocaproate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: tert-Butyl 6-aminocaproate, also known as tert-butyl 6-aminohexanoate, is a bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a tert-butyl protected carboxylic acid connected by a flexible six-carbon aliphatic chain, makes it a valuable building block in various applications, most notably in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or semi-solid at room temperature. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1] This property is crucial for its application in multi-step syntheses.[1] The six-carbon linker provides flexibility and hydrophobicity to molecules into which it is incorporated.[1]

| Property | Value | Reference |

| CAS Number | 5514-98-7 | [2] |

| Molecular Formula | C10H21NO2 | [2] |

| Molecular Weight | 187.28 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or semi-solid | |

| Boiling Point | 74 °C at 1 Torr | [3] |

| Density | 0.932 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI | 1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3 | [2] |

| InChIKey | ARKHCHKVZVMJRX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCCN | [2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data for this compound. Experimental data may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.75 | Triplet | 2H | -CH₂-NH₂ |

| ~2.25 | Triplet | 2H | -CH₂-C(O)O- |

| ~1.65 | Multiplet | 2H | -CH₂-CH₂-C(O)O- |

| ~1.50 | Multiplet | 2H | -CH₂-CH₂-NH₂ |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

| Variable | Broad Singlet | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 170-175 | C=O (Ester) |

| ~80 | -C(CH₃)₃ |

| ~42 | -CH₂-NH₂ |

| ~36 | -CH₂-C(O)O- |

| 25-32 | Other -CH₂- |

| ~28 | -C(CH₃)₃ |

Experimental Protocols

Synthesis of this compound (General Method)

A common method for the synthesis of this compound is the direct esterification of 6-aminohexanoic acid with a tert-butyl source, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst.[1]

Materials:

-

6-Aminohexanoic acid

-

tert-Butanol or Isobutylene

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of 6-aminohexanoic acid in an anhydrous organic solvent, add the tert-butyl source (e.g., a molar excess of tert-butanol).

-

Carefully add a catalytic amount of a strong acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Use in PROTAC Synthesis: Amide Coupling and Deprotection

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following is a general protocol for its incorporation.

Part 1: Amide Coupling

Materials:

-

This compound

-

E3 ligase ligand or protein of interest (POI) ligand with a carboxylic acid functionality

-

Coupling agent (e.g., HATU, HBTU)

-

Amine base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve the E3 ligase ligand or POI ligand (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.

-

Add the amine base (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Part 2: tert-Butyl Ester Deprotection

Materials:

-

tert-Butyl ester-protected intermediate from Part 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the tert-butyl ester-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon complete deprotection, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM several times to remove residual TFA. The resulting carboxylic acid can often be used in the next step without further purification.

Signaling Pathways and Experimental Workflows

While this compound does not directly participate in signaling pathways, it is a critical component in the construction of molecules that modulate these pathways, such as PROTACs.

Caption: Workflow for the synthesis of a PROTAC using this compound as a linker.

Caption: General synthetic scheme for this compound via direct esterification.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its unique combination of a protected carboxylic acid, a primary amine, and a flexible linker makes it particularly well-suited for the synthesis of complex molecules like PROTACs. This guide provides essential technical information to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the importance of such linkers in the rational design of novel therapeutics is expected to grow.

References

An In-depth Technical Guide to tert-Butyl 6-aminocaproate: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-aminocaproate, also known as tert-butyl 6-aminohexanoate, is a bifunctional organic compound that serves as a crucial building block and linker molecule in various fields of chemical and pharmaceutical research. Its structure incorporates a linear six-carbon chain, providing flexibility and hydrophobicity, with a terminal primary amine and a tert-butyl protected carboxyl group. This unique arrangement makes it particularly valuable in peptide synthesis and as a linker in the design of innovative therapeutics like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a hexanoic acid backbone where the carboxylic acid is esterified with a tert-butyl group, and a primary amine is located at the 6-position. The tert-butyl ester serves as a protecting group for the carboxylic acid, which is stable under many reaction conditions but can be selectively removed under acidic conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₁NO₂ | [2][] |

| Molecular Weight | 187.28 g/mol | [2][] |

| IUPAC Name | tert-butyl 6-aminohexanoate | [2] |

| CAS Number | 5514-98-7 | [1][4] |

| Appearance | Colorless liquid | [] |

| Boiling Point | 74 °C at 1 mmHg | [5] |

| Density (Predicted) | 0.932 ± 0.06 g/cm³ | [] |

| Melting Point | N/A | [5] |

| Storage Temperature | 4 °C | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (Predicted) | δ (ppm): 2.75 (t, 2H, -CH₂-NH₂), 2.25 (t, 2H, -CH₂-C(O)O-), 1.65 (m, 2H, -CH₂-CH₂-C(O)O-), 1.50 (m, 2H, -CH₂-CH₂-NH₂), 1.45 (s, 9H, -C(CH₃)₃), Variable (br s, 2H, -NH₂) | [1] |

| ¹³C NMR (Predicted) | δ (ppm): 170-175 (C=O), ~80 (quaternary C of tert-butyl), ~42 (C adjacent to -NH₂), ~36 (C adjacent to ester oxygen), 25-32 (remaining methylene carbons), ~28 (methyl carbons of tert-butyl) | [1] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-H stretching (alkane), C=O stretching (ester), and N-H bending. | [1] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 187. A characteristic fragmentation is the loss of the tert-butyl group. | [1] |

Synthesis of this compound

The synthesis of this compound typically starts from 6-aminohexanoic acid. Two common synthetic routes are employed:

-

Direct Esterification: This method involves the direct reaction of 6-aminohexanoic acid with tert-butanol in the presence of a strong acid catalyst. This approach offers high atom economy.[1]

-

Boc-Protection Route: In this two-step process, the amino group of 6-aminohexanoic acid is first protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. The resulting Boc-protected amino acid is then esterified, followed by the deprotection of the amino group.[1]

References

Synthesis of tert-Butyl 6-Aminocaproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for tert-Butyl 6-aminocaproate, a valuable bifunctional molecule utilized in peptide synthesis, polymer chemistry, and as a linker in various biologically active compounds. This document provides a comparative analysis of the common synthetic routes, detailed experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable method for their applications.

Core Synthesis Strategies

The preparation of this compound predominantly commences from 6-aminocaproic acid (also known as 6-aminohexanoic acid). Two principal synthetic strategies are employed:

-

Direct Esterification: This one-step approach involves the direct reaction of 6-aminocaproic acid with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst. This method is often favored for its atom economy and procedural simplicity.

-

Protect-then-Esterify: This two-step pathway first involves the protection of the amino group of 6-aminocaproic acid, typically with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). The resulting N-Boc-6-aminocaproic acid is then esterified to yield the tert-butyl ester. This route offers advantages when specific reaction conditions are required that might be incompatible with a free amino group.

Comparative Data of Synthesis Pathways

The following table summarizes quantitative data for the different synthesis methodologies, providing a clear comparison to aid in the selection of the most appropriate pathway.

| Pathway | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield |

| Direct Esterification | 6-Aminocaproic acid, Isobutylene | p-Toluenesulfonic acid (PTSA) | Dioxane | 2-3 days | Room Temperature | ~70% |

| Protect-then-Esterify | 1. 6-Aminocaproic acid, Di-tert-butyl dicarbonate 2. Boc-6-Aminocaproic acid, tert-Butanol | 1. Sodium hydroxide 2. Boron trifluoride diethyl etherate, Magnesium sulfate | 1. tert-Butanol/Water 2. Not specified | 1. 1 hour 2. Not specified | 1. Room Temperature 2. Not specified | >95% (Step 1) |

Experimental Protocols

Pathway 1: Direct Esterification of 6-Aminocaproic Acid

This protocol is adapted from a general procedure for the synthesis of amino acid tert-butyl esters.[1]

Materials:

-

6-Aminocaproic acid

-

Dioxane

-

p-Toluenesulfonic acid (PTSA)

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Brine solution

-

Dry ether

-

Hydrochloric acid (HCl) gas or HCl solution in ether

Procedure:

-

In a suitable autoclave, dissolve 6-aminocaproic acid in dioxane.

-

Add 1.5 to 2 equivalents of p-toluenesulfonic acid (PTSA) to the solution.

-

Introduce a significant excess of isobutylene into the autoclave.

-

Seal the autoclave and stir the reaction mixture at room temperature for 2 to 5 days.

-

Upon completion of the reaction, carefully vent the excess isobutylene.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a 10% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.

-

Remove the solvent under reduced pressure to obtain the free base of this compound.

-

For isolation as the hydrochloride salt, dissolve the free base in dry ether, cool to -20°C, and slowly add one equivalent of a 1N HCl solution in ether.

-

Remove the ether under vacuum to yield the hydrochloride salt of this compound.

Pathway 2: Protect-then-Esterify

This pathway involves two distinct experimental stages.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid

This procedure is based on a standard method for the Boc-protection of amino acids.

Materials:

-

6-Aminocaproic acid

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Di-tert-butyl dicarbonate (Boc anhydride)

Procedure:

-

Prepare a solution of sodium hydroxide in water.

-

Dissolve 6-aminocaproic acid in the aqueous NaOH solution at room temperature.

-

Add tert-butanol to the solution.

-

To the well-stirred, clear solution, add di-tert-butyl dicarbonate dropwise over 1 hour.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, work up the reaction mixture by extraction with an organic solvent (e.g., ethyl acetate) after acidification.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-6-aminohexanoic acid.

Step 2: Esterification of N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid

This protocol is based on a general method for the preparation of tert-butyl esters from N-protected amino acids.[2]

Materials:

-

N-(tert-Butoxycarbonyl)-6-aminohexanoic acid

-

tert-Butanol

-

Anhydrous magnesium sulfate

-

Boron trifluoride diethyl etherate

Procedure:

-

To a solution of N-(tert-butoxycarbonyl)-6-aminohexanoic acid in a suitable solvent, add tert-butanol.

-

Add anhydrous magnesium sulfate to the mixture.

-

Carefully add an excess of boron trifluoride diethyl etherate.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to afford tert-butyl N-(tert-butoxycarbonyl)-6-aminohexanoate.

-

The Boc protecting group can be removed using moderately strong acids like trifluoroacetic acid to yield the final product.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Caption: Overview of the primary synthetic routes to this compound.

Caption: Experimental workflow for the direct esterification pathway.

References

An In-depth Technical Guide to tert-Butyl 6-aminocaproate (CAS: 5514-98-7) for Researchers and Drug Development Professionals

Introduction: tert-Butyl 6-aminocaproate, with the CAS number 5514-98-7, is a versatile bifunctional molecule widely employed in organic synthesis and medicinal chemistry. Its structure, featuring a protected carboxylic acid (tert-butyl ester) and a primary amine, makes it a valuable building block, particularly as a flexible alkyl linker in the design of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and detailed experimental protocols.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value |

| CAS Number | 5514-98-7 |

| Molecular Formula | C₁₀H₂₁NO₂ |

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | tert-butyl 6-aminohexanoate |

| Synonyms | This compound, 6-Aminohexanoic acid tert-butyl ester |

| Physical State | Liquid |

| Boiling Point | 74 °C at 1 mmHg |

| Density | 0.932 g/cm³ |

| Solubility | Soluble in common organic solvents. |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) or Key Peaks |

| ¹³C NMR | C=O: ~173.0, -C (CH₃)₃: ~80.5, -C H₂-NH₂: ~42.0, -C H₂-C(O)O-: ~36.0, -CH₂-C H₂-CH₂-: ~32.0, -C(C H₃)₃: ~28.3, -CH₂-C H₂-C(O)O-: ~26.5, -CH₂-C H₂-CH₂-NH₂: ~25.0[1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 187. A characteristic fragment is the loss of isobutylene (56 Da), resulting in a peak at m/z 131, corresponding to the protonated 6-aminohexanoic acid.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the direct esterification of 6-aminohexanoic acid or a strategy involving the protection of the amine group followed by esterification.

Experimental Protocol: Direct Esterification

This method involves the acid-catalyzed reaction between 6-aminohexanoic acid and tert-butanol.

Materials:

-

6-aminohexanoic acid

-

tert-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 6-aminohexanoic acid in a mixture of dichloromethane and an excess of tert-butanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The six-carbon alkyl chain provides a flexible spacer between the target protein ligand and the E3 ligase ligand.

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the synthesis of a hypothetical BRD4-targeting PROTAC using a JQ1 derivative (as the BRD4 ligand), a pomalidomide derivative (as the CRBN E3 ligase ligand), and this compound as the linker.

Part 1: Amide Coupling with JQ1 Derivative

-

Materials: JQ1-acid (a derivative of JQ1 with a carboxylic acid handle), this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), anhydrous DMF (Dimethylformamide).

-

Procedure: a. Dissolve JQ1-acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution. c. Add HATU (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the product (JQ1-linker-tert-butyl ester) by column chromatography.

Part 2: Deprotection of the tert-Butyl Ester

-

Materials: JQ1-linker-tert-butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure: a. Dissolve the JQ1-linker-tert-butyl ester in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure to yield the JQ1-linker-acid.

Part 3: Final Amide Coupling with Pomalidomide Derivative

-

Materials: JQ1-linker-acid, Pomalidomide-amine (a derivative of pomalidomide with an amine handle), HATU, DIPEA, anhydrous DMF.

-

Procedure: a. Dissolve the JQ1-linker-acid (1.0 eq) and Pomalidomide-amine (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and HATU (1.2 eq). c. Stir at room temperature overnight. d. Purify the final PROTAC by preparative HPLC.

Caption: General workflow for PROTAC synthesis.

Signaling Pathway of BRD4 Degradation

PROTACs that target BRD4 for degradation have profound effects on cellular signaling pathways, primarily due to the role of BRD4 as a key transcriptional coactivator. Degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene MYC, which in turn affects cell cycle progression and survival.

Caption: Signaling pathway of BRD4 degradation by a PROTAC.

The degradation of BRD4 by a PROTAC initiates a cascade of events. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the proteasome. The subsequent reduction in BRD4 levels results in the transcriptional repression of key oncogenes, most notably MYC. The downregulation of MYC disrupts cell cycle progression, leading to cell cycle arrest, and promotes apoptosis, ultimately inhibiting cancer cell proliferation.

Conclusion

This compound is a key synthetic intermediate with significant applications in drug discovery and development. Its utility as a flexible linker is particularly valuable in the construction of PROTACs, a promising new class of therapeutics. The synthetic protocols and pathway information provided in this guide offer a solid foundation for researchers and scientists working in this exciting field.

References

The Enduring Role of the Tert-Butyl Group in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal of protective moieties available to the synthetic chemist, the tert-butyl group stands out for its unique combination of steric bulk, electronic stability, and predictable reactivity. This technical guide provides an in-depth exploration of the tert-butyl protecting group, detailing its application in the protection of alcohols, amines, and carboxylic acids, and providing comprehensive experimental protocols and mechanistic insights.

Core Principles of Tert-Butyl Protection

The efficacy of the tert-butyl group as a protecting moiety stems from its pronounced steric hindrance and the stability of the corresponding tert-butyl cation intermediate formed during its cleavage. This combination imparts a high degree of stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while allowing for its selective removal under acidic conditions.[1][2] This orthogonality is a critical consideration in the design of complex synthetic routes, particularly in peptide, nucleotide, and carbohydrate chemistry where multiple protecting groups are often employed.[3][4]

Protection of Functional Groups

The versatility of the tert-butyl group is evident in its ability to protect a variety of common functional groups.

Alcohols: Tert-Butyl Ethers

The protection of alcohols as tert-butyl ethers renders them unreactive towards many reagents, particularly strong bases and nucleophiles.[5][6] This strategy is invaluable when performing reactions on other parts of a molecule that would otherwise be compromised by the presence of a free hydroxyl group.

Amines: Tert-Butoxycarbonyl (Boc) Group

Perhaps the most widespread application of the tert-butyl group is in the form of the tert-butoxycarbonyl (Boc) protecting group for amines.[7][8] The resulting carbamate is stable to a wide array of reagents but can be readily cleaved under acidic conditions.[9][10] The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS).[4][11]

Carboxylic Acids: Tert-Butyl Esters

Tert-butyl esters provide robust protection for carboxylic acids against nucleophilic attack and reduction.[1][12] Their facile cleavage under mild acidic conditions, which generates the free carboxylic acid and volatile isobutylene and carbon dioxide, simplifies purification and is a key advantage over other ester protecting groups.[1][13]

Quantitative Data Summary

The selection of a protecting group strategy is often guided by quantitative measures of stability and reaction efficiency. The following tables summarize key data for the application of the tert-butyl protecting group.

Table 1: Comparison of Carboxylic Acid Protecting Groups [1]

| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) |

| tert-Butyl Ester | Isobutylene, cat. H₂SO₄ | >90 | TFA, DCM | >95 |

| Di-tert-butyl dicarbonate, DMAP | 85-95 | HCl in Dioxane | >95 | |

| Methyl Ester | MeOH, H₂SO₄ (Fischer) | 80-95 | NaOH, MeOH/H₂O (Saponification) | >90 |

| Benzyl Ester | BnOH, Acid catalyst | 80-95 | H₂, Pd/C (Hydrogenolysis) | >90 |

Table 2: Stability of Tert-Butyl Ethers vs. Silyl Ethers [2]

| Protecting Group | Stability to Mild Acid (e.g., AcOH) | Stability to Strong Acid (e.g., TFA) | Stability to Base (e.g., NaOH) | Stability to Fluoride (e.g., TBAF) |

| tert-Butyl Ether | Stable | Labile | Stable | Stable |

| TBDMS Ether | Labile | Labile | Stable | Labile |

| TIPS Ether | More Stable than TBDMS | Labile | Stable | Labile |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.

Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester

Method A: Using Isobutylene [1]

-

Reaction Setup: Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as dioxane or a mixture of tert-butyl acetate and dichloromethane.

-

Cooling: Cool the solution in an ice bath.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

-

Reagent Addition: Bubble isobutylene gas through the solution or add liquid isobutylene.

-

Reaction: Seal the reaction vessel and allow it to stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography if necessary.

Method B: Using Di-tert-butyl Dicarbonate (Boc₂O) [1]

-

Reaction Setup: Dissolve the carboxylic acid (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equiv) in a suitable solvent like dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS), typically accompanied by the evolution of CO₂.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Method A.

Protocol 2: Deprotection of a Tert-Butyl Ester

-

Reaction Setup: Dissolve the tert-butyl ester in dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA) in a ratio of 1:1 to 1:4 (DCM:TFA) depending on the substrate's sensitivity.[1]

-

Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Azeotropic Removal of TFA: Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA. The resulting carboxylic acid can be used directly or purified as needed.

Protocol 3: Protection of an Amine with Di-tert-butyl Dicarbonate (Boc₂O)[7][14]

-

Reaction Setup: Dissolve the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile, or a mixture of dioxane and water).

-

Base Addition: Add a base such as triethylamine (1.2 mmol) or aqueous sodium hydroxide to maintain an alkaline pH.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) portion-wise to the reaction mixture at 0 °C or room temperature.

-

Reaction: Allow the reaction to stir at room temperature for the time required for completion, as monitored by TLC (typically 1-6 hours).[14]

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography if necessary.

Protocol 4: Deprotection of a Boc-Protected Amine[9]

-

Reaction Setup: Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane or ethyl acetate.

-

Reagent Addition: Add a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in methanol.

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid.

-

Work-up: After completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base and extracted.

Protocol 5: Protection of an Alcohol as a Tert-Butyl Ether[15]

-

Reaction Setup: In a solvent-free system or in a suitable solvent, combine the alcohol (1.0 equiv) and a catalytic amount of an acid catalyst such as erbium(III) triflate (Er(OTf)₃).

-

Reagent Addition: Add a tert-butylating agent, such as isobutylene or di-tert-butyl dicarbonate.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion is observed by TLC.

-

Work-up and Purification: Quench the reaction, extract the product, dry the organic phase, and concentrate. Purify by column chromatography as needed.

Protocol 6: Deprotection of a Tert-Butyl Ether[2]

-

Reaction Setup: Dissolve the tert-butyl ether in a suitable solvent.

-

Reagent Addition: Treat the solution with an acidic medium, such as a buffered solution of known pH or a solution of a specific acid (e.g., 1% HCl in methanol).

-

Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Work-up: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product, dry the organic layer, and concentrate to yield the deprotected alcohol.

Signaling Pathways and Experimental Workflows

Visualizing the logic and flow of synthetic transformations is essential for clarity and planning.

Caption: Logical workflow for the use of a tert-butyl protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. p- tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

The Versatility of tert-Butyl 6-Aminocaproate: A Flexible Hydrophobic Linker for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of modern drug discovery and development, the rational design of molecules with precise functionalities is paramount. Among the critical components of complex therapeutic agents are chemical linkers, which serve to connect distinct molecular entities, influencing their pharmacokinetic and pharmacodynamic properties. tert-Butyl 6-aminocaproate has emerged as a highly valuable bifunctional molecule, acting as a flexible and hydrophobic linker in the synthesis of sophisticated chemical probes and therapeutics. Its six-carbon aliphatic chain provides spatial separation and conformational flexibility, while the terminal tert-butyl ester and primary amine groups offer orthogonal handles for sequential chemical modifications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in chemical synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NO₂ | [1] |

| Molecular Weight | 187.28 g/mol | [1][2] |

| Appearance | Liquid | [2][3] |

| Boiling Point | 74 °C at 1 mmHg | [2] |

| Density | 0.932 g/cm³ (Predicted) | [3] |

| logP | 1.467 (Predicted) | [3] |

| pKa (Strongest Basic) | 10.51 (Predicted) | [4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bond Count | 7 | [4] |

| Solubility | Soluble in chloroform and ethyl acetate. Slightly soluble in water. | [5] |

Spectroscopic Data (Predicted)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | 1.45 | Singlet | 9H |

| -CH₂ -CH₂-NH₂ | 1.50 | Multiplet | 2H |

| -CH₂ -CH₂-C(O)O- | 1.65 | Multiplet | 2H |

| -CH₂ -C(O)O- | 2.25 | Triplet | 2H |

| -CH₂ -NH₂ | 2.75 | Triplet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

| ¹³C NMR | Chemical Shift (ppm) |

| -C (CH₃)₃ | 80.0 |

| -C(C H₃)₃ | 28.0 |

| -C H₂- | ~25-32 |

| -C H₂-C(O)O- | ~36.0 |

| -C H₂-NH₂ | ~42.0 |

| -C (O)O- | ~173.0 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 6-aminocaproic acid. A common and effective method involves the reaction with di-tert-butyl dicarbonate (Boc₂)O to first protect the amine, followed by esterification of the carboxylic acid with tert-butanol. Alternatively, direct esterification can be performed under acidic conditions.

Experimental Protocol: Synthesis via Boc Protection and Esterification

Materials:

-

6-Aminocaproic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Boc Protection:

-

Dissolve 6-aminocaproic acid (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.0 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture overnight.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Boc-6-aminocaproic acid.

-

-

Esterification:

-

Dissolve Boc-6-aminocaproic acid (1.0 eq) in an excess of tert-butanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The bifunctional nature of this compound makes it an excellent linker for introduction into peptides during solid-phase peptide synthesis (SPPS). The primary amine can be coupled to the growing peptide chain, while the tert-butyl ester protects the carboxyl group. This ester can be deprotected under acidic conditions, allowing for further modifications.

Experimental Protocol: Incorporation as a Linker in Fmoc-SPPS

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Piperidine solution (20% in DMF)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add the piperidine solution to the resin. Agitate for 10-20 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Linker Coupling:

-

In a separate vial, dissolve this compound (3 eq) and HATU (2.9 eq) in DMF.

-

Add DIPEA (6 eq) to the solution and pre-activate for 5 minutes.

-

Add the activated linker solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Further Peptide Elongation (Optional): The peptide chain can be further elongated by repeating the deprotection and coupling steps with subsequent Fmoc-protected amino acids.

-

Final Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl ester protecting group from the linker simultaneously with other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Purify the peptide by reverse-phase HPLC.

-

Application in Proteolysis Targeting Chimeras (PROTACs)

A groundbreaking application of this compound-derived linkers is in the construction of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and relative orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.[7] The flexible, hydrophobic nature of the hexanoate chain derived from this compound can enhance cell permeability and facilitate the necessary conformational adjustments for efficient ternary complex formation.[8]

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation in eukaryotic cells.[9] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[10]

PROTACs hijack this system to induce the degradation of specific proteins of interest.

Experimental Protocol: General Workflow for PROTAC Synthesis with an Aliphatic Linker

This protocol outlines a general strategy for synthesizing a PROTAC using a linker derived from this compound. The synthesis is modular, involving the separate preparation of the target-binding ligand (warhead) and the E3 ligase ligand, each with a reactive handle, followed by their conjugation to the bifunctional linker.

Materials:

-

Warhead with a reactive handle (e.g., -COOH, -NH₂)

-

E3 ligase ligand with a reactive handle (e.g., -OH, -NH₂)

-

This compound

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, Et₃N)

-

Protecting group reagents (if necessary)

-

Deprotection reagents (e.g., TFA)

-

Appropriate anhydrous solvents (e.g., DMF, DCM)

Procedure:

-

Linker Functionalization:

-

The primary amine of this compound can be acylated with a warhead containing a carboxylic acid using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

-

Alternatively, the tert-butyl ester can be hydrolyzed (after protecting the amine) to the carboxylic acid, which can then be coupled to an amine-functionalized warhead.

-

-

Deprotection of the Linker Terminus:

-

If the linker was attached via its amine, the tert-butyl ester is removed by treatment with TFA in DCM to reveal the carboxylic acid.

-

If the linker was attached via its carboxyl group (after initial amine protection), the amine-protecting group (e.g., Boc) is removed.

-

-

Conjugation to the Second Ligand:

-

The newly deprotected functional group on the linker-warhead conjugate is then coupled to the E3 ligase ligand using appropriate coupling chemistry (e.g., amide bond formation).

-

-

Purification:

-

The final PROTAC molecule is purified by flash column chromatography and/or preparative reverse-phase HPLC.

-

-

Characterization:

-

The structure and purity of the synthesized PROTAC are confirmed by LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

-

Conclusion

This compound is a versatile and valuable building block in the toolkit of medicinal chemists and drug developers. Its flexible, hydrophobic aliphatic chain, combined with its orthogonal protecting groups, provides a reliable and tunable linker for a variety of applications. From modifying peptides to constructing sophisticated PROTACs, the strategic incorporation of linkers derived from this compound can significantly impact the biological activity and therapeutic potential of novel drug candidates. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the effective utilization of this important chemical entity in advancing the frontiers of drug discovery.

References

- 1. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5514-98-7 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Showing Compound Aminocaproic acid (FDB022729) - FooDB [foodb.ca]

- 5. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]

- 6. This compound | 5514-98-7 | Benchchem [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ternary Complex Formation [promega.com]

A Technical Guide to tert-Butyl 6-aminocaproate: Synonyms and Alternative Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-aminocaproate is a bifunctional molecule of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure incorporates a terminal primary amine and a tert-butyl ester, making it a valuable building block and linker. This guide provides a comprehensive overview of the various synonyms, alternative names, and identifiers for this compound, facilitating accurate communication and information retrieval for researchers and developers.

Chemical Identity and Nomenclature

The systematic name for this compound, according to IUPAC nomenclature, is tert-butyl 6-aminohexanoate .[1][2][][4] However, it is frequently referred to by the semi-systematic name This compound .[1][5] The term "caproic acid" is a common name for hexanoic acid, leading to this variation.

This compound is widely used in applications such as peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] In these contexts, abbreviations are often employed for brevity.

Below is a summary of the key identifiers and names associated with this chemical entity.

| Identifier Type | Identifier | Source |

| IUPAC Name | tert-butyl 6-aminohexanoate | [1][2][][4] |

| Common Name | This compound | [1][5] |

| Synonym | t-Butyl 6-aminohexanoate | [2] |

| Synonym | 6-Aminohexanoic acid tert-butyl ester | [] |

| Synonym | Hexanoic acid, 6-amino-, 1,1-dimethylethyl ester | [] |

| CAS Registry Number | 5514-98-7 | [1][2][][4] |

| Molecular Formula | C10H21NO2 | [1][][4][6] |

| Molecular Weight | 187.28 g/mol | [1][][4] |

| InChI Key | ARKHCHKVZVMJRX-UHFFFAOYSA-N | [1][2][] |

Related Compounds and Naming Conventions

It is crucial to distinguish this compound from its N-protected precursor, 6-((tert-butoxycarbonyl)amino)hexanoic acid , commonly known as Boc-6-aminohexanoic acid or Boc-6-aminocaproic acid .[7][8][9] This related compound has the tert-butoxycarbonyl (Boc) protecting group on the amine functionality, whereas this compound has a free amine and a tert-butyl ester. The shared "tert-butyl" and "6-aminohexanoic acid" components can sometimes lead to confusion.

Logical Relationships of Nomenclature

The following diagram illustrates the relationships between the core chemical structure and its various names and identifiers.

Caption: Relationship between the core chemical structure and its names and identifiers.

Experimental Protocols

While this guide focuses on nomenclature, the synthesis of this compound is relevant to its naming. A common laboratory-scale synthesis involves the esterification of 6-aminohexanoic acid with tert-butanol in the presence of an acid catalyst. Another approach is the reaction of N-Boc-6-aminohexanoic acid with a tert-butylating agent, followed by the deprotection of the amine group. Detailed experimental procedures can be found in various organic synthesis journals and chemical databases.

Conclusion

A clear understanding of the different synonyms and alternative names for this compound is essential for researchers and professionals in the chemical and pharmaceutical sciences. This guide provides a consolidated reference to aid in the unambiguous identification of this important chemical compound, thereby supporting more effective research and development.

References

- 1. This compound | 5514-98-7 | Benchchem [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 4. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 6-aminohexanoate | 5514-98-7 | FAA51498 [biosynth.com]

- 6. This compound [chemicalbook.com]

- 7. Cas 6404-29-1,BOC-6-AMINOHEXANOIC ACID | lookchem [lookchem.com]

- 8. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]

An In-depth Technical Guide to the Core Mechanisms of tert-Butyl Ester Formation

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl ester is a cornerstone protecting group for carboxylic acids in organic synthesis, prized for its steric hindrance which confers stability against a wide array of nucleophiles and bases, and its facile cleavage under acidic conditions. This guide provides a detailed exploration of the primary mechanisms of tert-butyl ester formation, complete with experimental protocols, comparative data, and mechanistic diagrams to support researchers in the effective application of this critical functional group.

Core Mechanisms of tert-Butyl Ester Formation

The synthesis of tert-butyl esters can be broadly categorized into three primary mechanistic pathways: acid-catalyzed reactions involving the tert-butyl cation, the use of tert-butylating agents, and a novel acid-catalyzed approach using tert-butyl acetate.

Acid-Catalyzed Esterification with Isobutylene

This widely used method proceeds via the formation of a tert-butyl cation intermediate. A strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid, protonates isobutylene to generate the relatively stable tertiary carbocation. The carboxylic acid then acts as a nucleophile, attacking the carbocation to form the tert-butyl ester.[1][2]

References

The Strategic Role of tert-Butyl 6-Aminocaproate in Advanced Molecular Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of molecular design, particularly in the development of novel therapeutics and chemical probes, the selection of appropriate building blocks is paramount. Among these, tert-Butyl 6-aminocaproate has emerged as a versatile and valuable component. This technical guide provides an in-depth exploration of the function of this compound, focusing on its critical role as a flexible, hydrophobic linker and a protected amino acid derivative. Its application in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs) will be a central theme, alongside its utility in peptide synthesis and other areas of medicinal chemistry. This document will furnish researchers with the necessary data, experimental protocols, and conceptual diagrams to effectively harness the potential of this multifaceted molecule.

Core Functions and Applications

This compound, also known as tert-butyl 6-aminohexanoate, is a bifunctional molecule featuring a primary amine and a tert-butyl protected carboxylic acid. This unique structure underpins its utility in several key areas of molecular design:

-

Protected Amino Acid Derivative: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. This group is stable under a variety of reaction conditions, yet can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the sequential construction of complex molecules by controlling which functional groups are available for reaction.[]

-

Flexible Hydrophobic Linker: The six-carbon alkyl chain provides a flexible and hydrophobic spacer.[] This is a highly desirable characteristic in the design of molecules intended to interact with biological systems, such as in the development of PROTACs where the linker length and composition are critical for efficacy.[2] The flexibility of the hexanoate chain allows the connected molecular entities to adopt optimal orientations for binding to their respective targets.

-

PROTAC Synthesis: this compound is widely used as a building block for the synthesis of PROTACs.[][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker, often derived from this compound, connects the target protein-binding ligand to the E3 ligase-binding ligand. The length of this linker is a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately, the efficiency of protein degradation.[2]

-

Peptide Synthesis: In peptide chemistry, this compound can be incorporated as a non-natural amino acid to introduce a flexible spacer within a peptide sequence. This can be useful for modulating the peptide's conformation, improving its binding to a target, or for the attachment of labels or other moieties.

-

Drug Delivery: Derivatives of 6-aminohexanoic acid have been investigated for their ability to enhance the transdermal penetration of therapeutic agents. The hydrophobic nature of the alkyl chain combined with the terminal functional groups provides a scaffold for creating molecules with improved drug delivery properties.

Data Presentation: Physicochemical Properties and Impact on PROTAC Efficacy

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and its contribution to the overall characteristics of the final molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NO₂ | [][3] |

| Molecular Weight | 187.28 g/mol | [][3] |

| Appearance | Colorless liquid | [] |

| Boiling Point | 239.9 ± 23.0 °C at 760 mmHg | [] |

| Density | 0.932 ± 0.06 g/cm³ (Predicted) | [] |

| pKa (Strongest Basic) | 10.21 (Predicted) | |

| LogP | 1.2 | [3] |

The length of the linker in a PROTAC is a critical determinant of its degradation efficiency, which is often quantified by the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation). The following table provides illustrative data on the impact of alkyl linker length on the degradation of a hypothetical target protein, with the C6 linker being derived from this compound.

| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-1 | Alkyl Chain | 4 | >1000 | <10 |

| PROTAC-2 | Alkyl Chain | 6 | 50 | >90 |

| PROTAC-3 | Alkyl Chain | 8 | 25 | >95 |

| PROTAC-4 | Alkyl Chain | 10 | 80 | 85 |

| PROTAC-5 | Alkyl Chain | 12 | 150 | 70 |

Note: The data in this table is representative and intended to illustrate the general trend of the structure-activity relationship for PROTAC linkers. Actual values will vary depending on the specific target protein, E3 ligase, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound as a Linker Building Block

This protocol describes a general procedure for the synthesis of a PROTAC where this compound is used to form a C6 alkyl linker between a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle).

Materials:

-

Target Protein Ligand-COOH

-

This compound

-

E3 Ligase Ligand-NH₂

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Amide Coupling of Target Ligand and Linker:

-

Dissolve the Target Protein Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Ligand-Linker-OtBu intermediate.

-

-

Deprotection of the tert-Butyl Ester:

-

Dissolve the Ligand-Linker-OtBu intermediate in DCM.

-

Add TFA (20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting Ligand-Linker-COOH is often used in the next step without further purification.

-

-

Amide Coupling of Linker-Acid and E3 Ligase Ligand:

-

Dissolve the Ligand-Linker-COOH from the previous step (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

-

Add the E3 Ligase Ligand-NH₂ (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Work up the reaction as described in step 1.

-

Purify the final PROTAC by preparative HPLC to yield the pure product.

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Incorporation of 6-Aminohexanoic Acid into a Peptide Sequence

This protocol outlines the incorporation of 6-aminohexanoic acid (derived from this compound after deprotection) as a spacer in solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-6-aminohexanoic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

20% Piperidine in DMF

-

DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of Fmoc-6-aminohexanoic acid:

-

In a separate vessel, dissolve Fmoc-6-aminohexanoic acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Continue Peptide Synthesis:

-

Repeat the Fmoc deprotection and coupling steps with the subsequent Fmoc-protected amino acids until the desired peptide sequence is assembled.

-

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash and dry the resin.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by preparative HPLC.

-

Mandatory Visualizations

References

Methodological & Application

Application Notes: tert-Butyl 6-aminocaproate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-aminocaproate, a derivative of 6-aminohexanoic acid (also known as 6-aminocaproic acid, EACA, or Ahx), is a valuable bifunctional molecule utilized in solid-phase peptide synthesis (SPPS). Its structure incorporates a flexible six-carbon aliphatic chain, which can function as a spacer or linker within a peptide sequence. The N-terminus can be protected with an Fmoc group for stepwise incorporation, while the C-terminus is protected as a tert-butyl ester. This protecting group strategy is fully compatible with the widely used Fmoc/tBu orthogonal synthesis methodology. The tert-butyl ester is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under the final acidic conditions (e.g., trifluoroacetic acid) used to deprotect side chains and release the peptide from the resin.

The incorporation of a 6-aminohexanoic acid linker can be strategically employed to:

-

Introduce flexibility: The aliphatic chain can increase the conformational freedom of the peptide.

-

Provide spatial separation: It can act as a spacer to distance a functional moiety (e.g., a biotin or fluorescent label) from the core peptide sequence, thereby reducing steric hindrance and preserving biological activity.[1]

-

Modify pharmacokinetic properties: The hydrophobic nature of the linker can influence the solubility and metabolic stability of the peptide.

-

Construct novel peptide architectures: It can be used in the synthesis of cyclic peptides, peptide-drug conjugates, and other complex biomolecules.

This document provides detailed protocols for the application of Fmoc-protected this compound in SPPS, summarizes relevant quantitative data, and illustrates associated workflows.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-6-aminohexanoic acid

| Property | Value |

| Synonym(s) | Fmoc-ε-Ahx-OH, N-ε-Fmoc-ε-aminocaproic acid |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 98.0% |

(Data sourced from publicly available information.)

Table 2: Biological Activity of Peptides Containing a 6-Aminohexanoic Acid (EACA) Linker as Plasmin Inhibitors

The following data is derived from a study where various peptides incorporating 6-aminohexanoic acid (EACA) were synthesized and evaluated for their inhibitory activity against plasmin and other serine proteases. The IC₅₀ value represents the concentration of the peptide required to inhibit 50% of the enzyme's activity.

| Peptide Sequence | Target Enzyme | IC₅₀ (mM) |

| H-d-Ala-Phe-Lys-EACA-NH₂ | Plasmin | 0.02[2] |

| H-d-Ala-Phe-Lys-EACA-OH | Plasmin | 3.37[2] |

| H-d-Ala-Phe-Lys-EACA-OH | Thrombin | 3.85[2] |

| H-Ala-Phe-EACA-OH | Plasmin | No activity |

| H-d-Ala-Phe-EACA-OH | Plasmin | 10.89[2] |

This table illustrates the impact of incorporating a 6-aminohexanoic acid linker on the biological activity of peptides, demonstrating its utility in the design of enzyme inhibitors.[2]

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol 1: On-Resin Coupling of Fmoc-6-aminohexanoic acid

This protocol describes the coupling of Fmoc-6-aminohexanoic acid to a resin-bound peptide with a free N-terminal amine. The use of the tert-butyl ester protected form would follow the same procedure.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-6-aminohexanoic acid

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times). Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).

-

Activation of Fmoc-6-aminohexanoic acid: In a separate vial, dissolve Fmoc-6-aminohexanoic acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in a minimal amount of DMF.

-

Coupling Reaction: To the activated amino acid solution, add DIPEA or collidine (6-10 equivalents). Immediately add this solution to the swollen and deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive, the coupling reaction can be extended or a second coupling can be performed.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.

-

The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptide from the Resin and Deprotection

This protocol is for the final cleavage of the peptide from the solid support and the simultaneous removal of the tert-butyl ester and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at a ratio of 82.5:5:5:5:2.5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of cocktail depends on the amino acid composition of the peptide.[3]

-

Cold diethyl ether or methyl tert-butyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Stopper the reaction vessel and allow it to stand at room temperature for 2-3 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether to precipitate the crude peptide.

-

Peptide Collection: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide and decant the ether.

-

Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: Workflow for SPPS incorporating this compound.

Caption: Simplified pathway of plasmin-mediated fibrinolysis and its inhibition.

References

Application Notes and Protocols for tert-Butyl 6-aminocaproate as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.[2][3]

Alkyl chains are a common and versatile choice for PROTAC linkers due to their synthetic tractability and flexibility.[4] This flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[4] Tert-Butyl 6-aminocaproate serves as a valuable building block for a 6-carbon alkyl linker, offering a straightforward route to introduce a flexible aliphatic chain between the warhead and the E3 ligase ligand. The tert-butyl ester provides a convenient protecting group for a terminal carboxylic acid, allowing for a modular and sequential synthetic strategy.

These application notes provide a comprehensive overview of the use of this compound as a PROTAC linker. We will cover its role in PROTAC design, provide detailed protocols for the synthesis and characterization of PROTACs utilizing this linker, and present representative data to guide researchers in their drug discovery efforts.

Data Presentation: Representative Biological Activity of PROTACs with C6 Alkyl Linkers

The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs that utilize a C6 alkyl linker, demonstrating the impact of linker composition on their degradation efficiency.

| PROTAC Name/Identifier | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BTK Degrader (Example 1) | BTK | Cereblon | C6 Alkyl | ~12 | >99 | Mino | [5] |

| BRD4 Degrader (Example 2) | BRD4 | Cereblon | C6 Alkyl | ~5 | >90 | HEK293T | [6] |

| CARM1/IKZF3 Degrader-1 | CARM1/IKZF3 | Cereblon | C6 Alkyl | Not explicitly stated, but potent degradation observed at low nM | >90 | H929 | [7][8] |

| TBK1 Degrader (Example 3) | TBK1 | VHL | C6 Alkyl | Submicromolar | >90 | Not specified | [2] |

Table 1: Degradation Efficacy of PROTACs with C6 Alkyl Linkers. This table presents DC50 and Dmax values for representative PROTACs incorporating a 6-carbon alkyl linker, highlighting their potent degradation capabilities across various targets and E3 ligases.

| Interaction | Analyte | Ligand | KD (nM) | Technique | Reference |

| Binary Binding | PROTAC-Target | Target Protein | 1-100 | SPR/ITC/BLI | [9] |

| Binary Binding | PROTAC-E3 Ligase | E3 Ligase | 10-500 | SPR/ITC/BLI | [9] |

| Ternary Complex | Target Protein | PROTAC-E3 Ligase Complex | Varies (often shows cooperativity) | SPR/ITC/BLI | [9] |

Table 2: Representative Binding Affinities for PROTAC Interactions. This table illustrates typical binding affinity ranges for the binary and ternary complexes involved in PROTAC action. The precise affinities are highly dependent on the specific PROTAC, target protein, and E3 ligase.

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis.